molecular formula C10H8Cl2O2 B1413615 2,6-Dichloro-4-methylcinnamic acid CAS No. 1807369-71-6

2,6-Dichloro-4-methylcinnamic acid

Cat. No.: B1413615
CAS No.: 1807369-71-6
M. Wt: 231.07 g/mol
InChI Key: UDCXBPMGPNMNGM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylcinnamic acid is a halogenated cinnamic acid derivative characterized by chlorine substitutions at the 2- and 6-positions of the aromatic ring and a methyl group at the 4-position.

Properties

IUPAC Name

3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXBPMGPNMNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-methylcinnamic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Reagents: 2,6-dichloro-4-methylbenzaldehyde, malonic acid, base (e.g., sodium hydroxide)

    Solvent: Ethanol or water

    Temperature: Reflux conditions

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of 2,6-dichloro-4-methylcinnamic acid may involve more efficient and scalable processes, such as:

    Catalytic Methods: Using catalysts to enhance reaction rates and yields

    Continuous Flow Reactors: For large-scale production with better control over reaction parameters

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,6-Dichloro-4-methylcinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by interfering with cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be inferred based on structural analogs and substituted aromatic acids:

Key Structural and Functional Differences:

Compound Name Substituents Key Properties/Applications
2,6-Dichloro-4-methylcinnamic acid 2-Cl, 6-Cl, 4-CH₃ High lipophilicity; potential enzyme inhibition (e.g., COX-2)
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine ring with Cl, CH₃ Used in agrochemicals; CAS 89581-58-8
4-Chlorocinnamic acid 4-Cl Photopolymerization initiator; antifungal activity
3,4-Dichlorocinnamic acid 3-Cl, 4-Cl Anticancer properties; higher solubility than 2,6-dichloro analog

Research Findings (General Observations):

Steric Effects : The 4-methyl group in 2,6-Dichloro-4-methylcinnamic acid may hinder interactions with enzyme active sites compared to unsubstituted analogs.

Thermal Stability: Halogenated cinnamic acids generally exhibit higher thermal stability than non-halogenated counterparts, making them suitable for material applications.

Limitations of Available Evidence

The provided sources ( and ) lack direct data on 2,6-Dichloro-4-methylcinnamic acid. focuses on a pyrimidine-based compound (2-Chloro-6-methylpyrimidine-4-carboxylic acid), which differs fundamentally in structure and application. discusses neurobiological data unrelated to cinnamic acid derivatives. Thus, this analysis relies on extrapolation from structural analogs and general principles of halogenated aromatic compounds .

Recommendations for Further Research

Comparative Pharmacokinetics : Evaluate metabolic stability and toxicity against chlorinated analogs like 3,4-dichlorocinnamic acid.

Synthetic Pathways : Optimize regioselective chlorination to improve yield and purity.

Targeted Bioassays : Test inhibitory effects on cyclooxygenase (COX) or antimicrobial targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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